

A Comparative Analysis of the Toxicity of Terbufos Sulfone and Terbufos Sulfoxide

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Compound of Interest

Compound Name: Terbufos sulfone

Cat. No.: B165061

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This guide provides a comprehensive comparison of the toxicity of two primary metabolites of the organophosphate insecticide terbufos: **terbufos sulfone** and terbufos sulfoxide. The information presented herein is intended to support research and development activities by providing a clear, data-driven overview of their relative toxicities, mechanisms of action, and the experimental methodologies used for their assessment.

Quantitative Toxicity Data

The acute toxicity of **terbufos sulfone** and terbufos sulfoxide has been evaluated in both mammalian and aquatic species. The following table summarizes the key quantitative data available from published studies.

Compound	Test Species	Endpoint	Value	Reference(s)
Terbufos Sulfone	Mus musculus (mouse)	Oral LD50	14 mg/kg bw	[1]
Terbufos Sulfoxide	Mus musculus (mouse)	Oral LD50	3.4 mg/kg bw	[1]
Terbufos Sulfone	Ceriodaphnia cf dubia	96-h EC50	0.19 µg/L	[2][3]
Terbufos Sulfoxide	Ceriodaphnia cf dubia	96-h EC50	0.36 µg/L	[2][3]

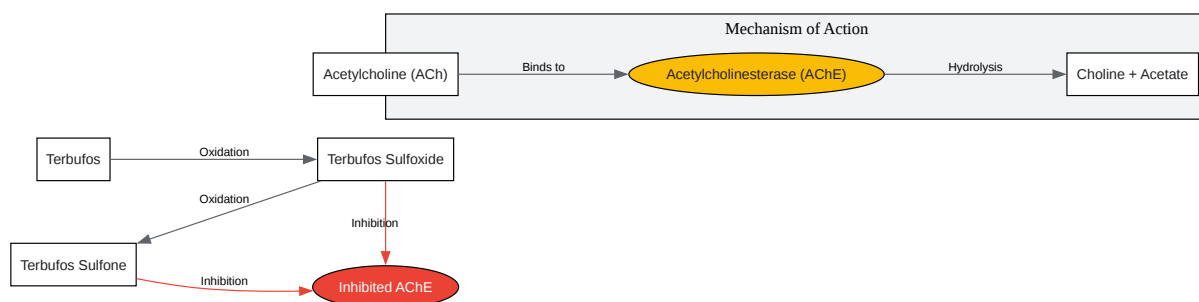
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration of a substance that produces a specified effect in 50% of a test population.

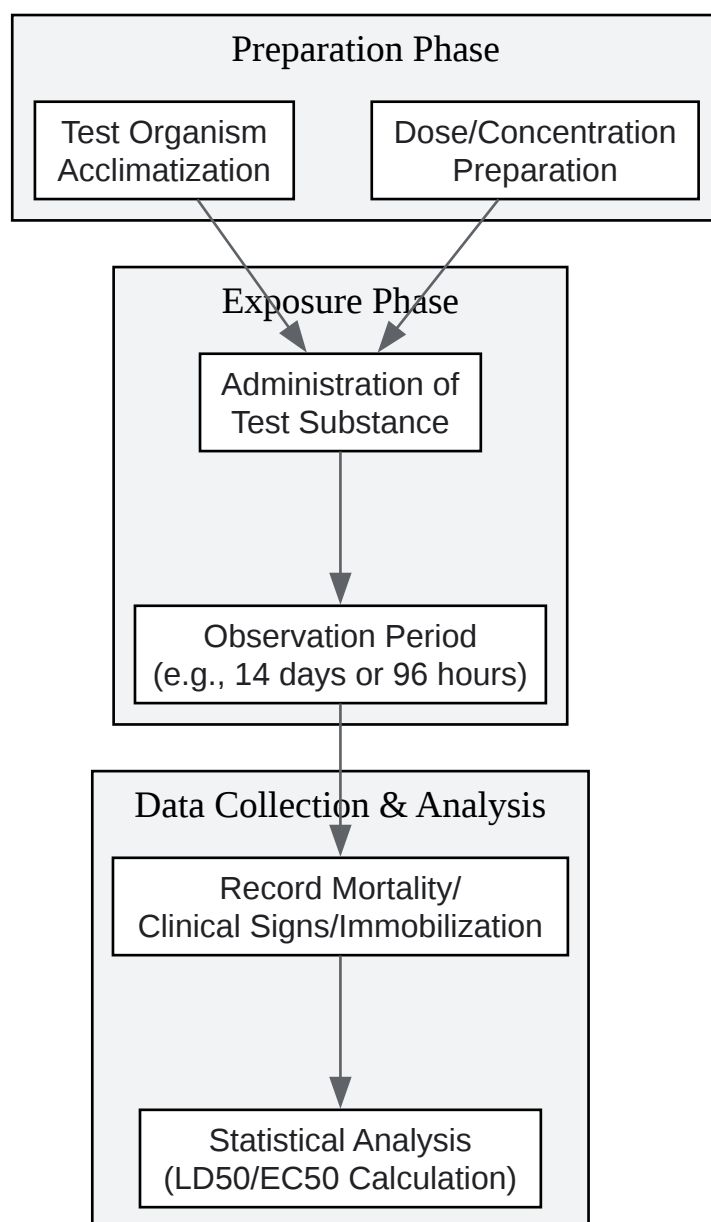
Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for terbufos and its oxidative metabolites, **terbufos sulfone** and terbufos sulfoxide, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine.

By inhibiting AChE, these compounds lead to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors. This overstimulation can lead to a range of toxic effects, from muscle twitching and paralysis to respiratory failure and death. The metabolic activation of terbufos to its sulfoxide and sulfone forms is a key step in its toxicity, as these metabolites are potent AChE inhibitors.

Below is a diagram illustrating the metabolic pathway of terbufos and the subsequent inhibition of acetylcholinesterase.





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